BRD2492

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C20H18N4O2 |

|---|---|

Peso molecular |

346.4 g/mol |

Nombre IUPAC |

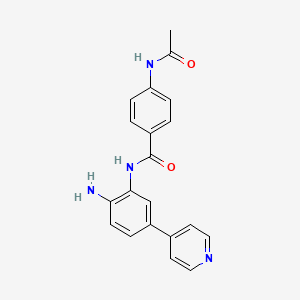

4-acetamido-N-(2-amino-5-pyridin-4-ylphenyl)benzamide |

InChI |

InChI=1S/C20H18N4O2/c1-13(25)23-17-5-2-15(3-6-17)20(26)24-19-12-16(4-7-18(19)21)14-8-10-22-11-9-14/h2-12H,21H2,1H3,(H,23,25)(H,24,26) |

Clave InChI |

BBHURYMVPMFILR-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=NC=C3)N |

Origen del producto |

United States |

Foundational & Exploratory

The Mechanism of Action of BRD2492: A Technical Guide

BRD2492 is a potent and selective small molecule inhibitor of histone deacetylase 1 (HDAC1) and histone deacetylase 2 (HDAC2). This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound exerts its biological effects through the specific inhibition of HDAC1 and HDAC2, two key enzymes in the class I histone deacetylase family. These enzymes play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.

By inhibiting HDAC1 and HDAC2, this compound prevents the removal of acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation). This, in turn, results in a more relaxed chromatin structure, allowing for the transcriptional activation of previously silenced genes, including tumor suppressor genes. The selective inhibition of HDAC1/2 over other HDAC isoforms, such as HDAC3 and HDAC6, is a key feature of this compound, potentially leading to a more favorable therapeutic window and reduced off-target effects.

Quantitative Data Summary

The inhibitory activity of this compound against HDAC isoforms and its effects on cancer cell lines have been quantitatively characterized. The following tables summarize the key findings.

| Target | IC50 (nM)[1] | Selectivity |

| HDAC1 | 13.2[1] | >100-fold vs HDAC3/6[1] |

| HDAC2 | 77.2[1] | >100-fold vs HDAC3/6[1] |

| HDAC3 | >10,000 | |

| HDAC6 | >10,000 |

Table 1: In vitro inhibitory activity of this compound against HDAC isoforms.

| Cell Line | Cancer Type | IC50 (µM)[1] |

| T-47D | Breast Cancer | 1.01[1] |

| MCF-7 | Breast Cancer | 11.13[1] |

Table 2: Anti-proliferative activity of this compound in breast cancer cell lines.

Signaling Pathways

The inhibition of HDAC1 and HDAC2 by this compound initiates a cascade of downstream events, primarily through the reactivation of silenced genes. Two of the well-documented pathways affected are the Wnt and p53 signaling pathways.

Figure 1: Signaling pathway of this compound action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro HDAC Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against purified HDAC enzymes.

Materials:

-

Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

-

This compound stock solution in DMSO

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 25 µL of diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add 50 µL of a solution containing the HDAC enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding 50 µL of developer solution to each well.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a suitable software.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

T-47D and MCF-7 breast cancer cell lines

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

Procedure:

-

Seed T-47D and MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the characterization of an HDAC inhibitor like this compound.

Figure 2: Experimental workflow for this compound characterization.

References

The Discovery of BRD2492: A Potent and Selective HDAC1/HDAC2 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and preclinical characterization of BRD2492, a potent and selective inhibitor of histone deacetylases 1 and 2 (HDAC1 and HDAC2). The document details the quantitative biochemical and cellular activity, outlines the experimental protocols for its evaluation, and visualizes the relevant biological pathways and discovery workflow.

Quantitative Data Summary

This compound (referred to as compound 6d in some literature) has demonstrated potent and selective inhibition of HDAC1 and HDAC2.[1] The following tables summarize the key quantitative data from biochemical and cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms [1]

| Target | IC50 (nM) | Selectivity vs. HDAC1 |

| HDAC1 | 13.2 | - |

| HDAC2 | 77.2 | 5.8-fold |

| HDAC3 | >10,000 | >757-fold |

| HDAC6 | >10,000 | >757-fold |

Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines [1]

| Cell Line | IC50 (µM) |

| T-47D | 1.01 |

| MCF-7 | 11.13 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

HDAC Biochemical Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of compounds against HDAC enzymes.

Materials:

-

Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer containing a stop solution like Trichostatin A)

-

Test compound (this compound) and control inhibitor (e.g., SAHA)

-

96-well black microplates

-

Microplate reader with fluorescence capabilities (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in HDAC Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

-

Reaction Setup: In a 96-well black microplate, add the following components in order:

-

HDAC Assay Buffer

-

Test compound at various concentrations

-

Diluted recombinant HDAC enzyme

-

-

Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes.

-

Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubation: Mix and incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Signal Development: Add the Developer solution to each well to stop the enzymatic reaction and initiate the development of the fluorescent signal.

-

Final Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Human breast cancer cell lines (T-47D, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well clear microplates

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the discovery of this compound.

HDAC1/HDAC2 Signaling in Cell Cycle Regulation

Caption: Inhibition of HDAC1/HDAC2 by this compound leads to G1 cell cycle arrest.

Experimental Workflow for this compound Discovery and Characterization

References

BRD2492: A Technical Guide to its Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD2492 is a potent and selective small molecule inhibitor of histone deacetylases 1 and 2 (HDAC1/2).[1][2][3] Its selectivity for HDAC1/2 over other HDAC isoforms, particularly HDAC3, makes it a valuable tool for investigating the specific roles of these enzymes in various biological processes, including cell cycle regulation and DNA damage repair.[1][3] This technical guide provides a comprehensive overview of the known chemical properties and solubility of this compound, along with general experimental protocols relevant to their determination.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. This information is crucial for its handling, formulation, and use in experimental settings.

| Property | Value | Source |

| IUPAC Name | 4-Acetylamino-N-(2-amino-5-pyridin-4-yl-phenyl)-benzamide | [1][4] |

| CAS Number | 1821669-43-5 | [1][2] |

| Molecular Formula | C20H18N4O2 | [1][2][3] |

| Molecular Weight | 346.39 g/mol | [1][3] |

| SMILES String | O=C(NC1=CC(C2=CC=NC=C2)=CC=C1N)C3=CC=C(NC(C)=O)C=C3 | [1][2] |

| Purity | >98% (HPLC) | [1] |

Solubility

The solubility of a compound is a critical parameter for its biological testing and formulation. The known solubility of this compound is presented below.

| Solvent | Solubility | Molar Concentration | Source |

| DMSO | 31.25 mg/mL | 90.22 mM | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the above properties for this compound are not publicly available. However, this section provides established, general methodologies that are widely used for small molecules like this compound.

Determination of Melting Point (General Protocol)

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a key indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.

-

Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating:

-

If the approximate melting point is known, heat rapidly to about 15-20°C below the expected temperature.

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[5]

-

-

Observation: Observe the sample through the magnifying eyepiece.

-

Recording the Melting Range:

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).

-

Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is the melting point.[6]

-

Determination of Solubility (General Protocol)

This protocol describes the equilibrium solubility method, a common technique to determine the solubility of a compound in a specific solvent.

Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, water, ethanol) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the suspension to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant.

-

Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the response to a standard curve of known concentrations.

Determination of Purity by HPLC (General Protocol)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of chemical compounds.

Methodology: Reversed-Phase HPLC

-

System Preparation:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7][8] The composition can be isocratic (constant) or a gradient (varied over time).

-

Detector: A UV detector set at a wavelength where this compound has maximum absorbance.[7][8]

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or the mobile phase).

-

Sample Preparation: Dissolve the this compound sample to be tested in the same solvent as the standard.

-

Injection and Separation: Inject a known volume of the sample solution onto the HPLC system. The components of the sample will separate based on their affinity for the stationary phase (column) and the mobile phase.

-

Data Analysis:

-

The chromatogram will show peaks corresponding to this compound and any impurities.

-

The purity is calculated by determining the area of the main peak relative to the total area of all peaks in the chromatogram.[9]

-

Signaling Pathway and Experimental Workflow

HDAC1/2 Inhibition and Cell Cycle/DNA Damage Pathway

This compound's primary mechanism of action is the inhibition of HDAC1 and HDAC2. These enzymes play a critical role in chromatin remodeling and are recruited to sites of DNA damage to facilitate repair.[2] By inhibiting HDAC1/2, this compound causes hyperacetylation of histones, which can lead to cell cycle arrest and sensitize cancer cells to DNA-damaging agents.[2]

Caption: this compound inhibits HDAC1/2, leading to impaired DNA repair and cell cycle arrest.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical workflow for characterizing the biological activity of this compound in a cell-based assay.

Caption: Workflow for evaluating the in vitro efficacy and mechanism of action of this compound.

References

- 1. Histone deacetylases 1 and 2 regulate DNA replication and DNA repair: potential targets for genome stability-mechanism-based therapeutics for a subset of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human HDAC1 and HDAC2 function in the DNA-damage response to promote DNA non-homologous end-joining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thinksrs.com [thinksrs.com]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]

The Dual HDAC1 and HDAC2 Inhibitor BRD2492: A Technical Overview of its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD2492 is a potent and selective small molecule inhibitor of histone deacetylase 1 (HDAC1) and HDAC2. This document provides a comprehensive technical guide on the reported in vitro and in vivo effects of this compound, with a focus on its application in cancer research. Detailed experimental protocols for key assays are provided, and the underlying signaling pathways are illustrated. Quantitative data are summarized in structured tables to facilitate comparative analysis.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. Dysregulation of HDAC activity is frequently observed in various cancers, leading to aberrant gene expression patterns that promote tumor growth and survival. HDAC inhibitors have emerged as a promising class of anti-cancer agents. This compound is a selective inhibitor of HDAC1 and HDAC2, two class I HDACs that are often overexpressed in malignant cells. This guide details the current understanding of this compound's biological effects and its potential as a therapeutic agent.

In Vitro Effects of this compound

The in vitro activity of this compound has been characterized through various enzymatic and cell-based assays. It demonstrates potent and selective inhibition of HDAC1 and HDAC2, leading to anti-proliferative and pro-apoptotic effects in cancer cell lines.

Enzymatic Activity and Selectivity

This compound exhibits nanomolar potency against its primary targets, HDAC1 and HDAC2, with significant selectivity over other HDAC isoforms.

Table 1: Enzymatic Inhibition of HDACs by this compound

| Target | IC50 (nM) | Selectivity vs. HDAC3 | Selectivity vs. HDAC6 |

| HDAC1 | 13.2 | >100-fold | >100-fold |

| HDAC2 | 77.2 | >100-fold | >100-fold |

Anti-proliferative Activity in Cancer Cell Lines

This compound has been shown to inhibit the growth of various cancer cell lines, particularly those derived from breast and lymphoid malignancies.

Table 2: Growth Inhibition of Cancer Cell Lines by this compound

| Cell Line | Cancer Type | IC50 (µM) |

| T-47D | Breast Cancer | 1.01 |

| MCF-7 | Breast Cancer | 11.13 |

| DLBCL Cell Lines | Diffuse Large B-cell Lymphoma | Varies (causes G1 arrest)[1] |

Induction of Cell Cycle Arrest and Apoptosis

A key mechanism of this compound's anti-tumor activity is the induction of cell cycle arrest, primarily at the G1 phase, and subsequent apoptosis. In diffuse large B-cell lymphoma (DLBCL) cells, treatment with this compound leads to a significant G1 arrest, a cytostatic effect attributed to the inhibition of HDAC1 and HDAC2.[1]

In Vivo Effects of this compound

While detailed in vivo efficacy and pharmacokinetic data for this compound are not extensively available in the public domain, studies on related selective HDAC1/2 inhibitors provide insights into its potential in vivo profile. For instance, a structurally related, kinetically selective HDAC2 inhibitor, BRD4884, has shown good pharmacokinetic properties in mice, including a half-life of 0.9 hours and excellent brain permeability.[2][3] It is important to note that specific in vivo tumor growth inhibition data, including dosing regimens and tumor growth inhibition percentages for this compound, have not been identified in the reviewed literature.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting the enzymatic activity of HDAC1 and HDAC2. This leads to an increase in the acetylation of histones, which alters chromatin structure and modulates the expression of key genes involved in cell cycle regulation and apoptosis.

Signaling Pathway Diagram

The inhibition of HDAC1/2 by this compound initiates a signaling cascade that culminates in cell cycle arrest and apoptosis. A simplified representation of this pathway is provided below.

Caption: this compound inhibits HDAC1/2, leading to histone hyperacetylation, p21 upregulation, c-Myc downregulation, and ultimately G1 cell cycle arrest and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., T-47D, MCF-7)

-

96-well plates

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

Complete growth medium

-

This compound

-

PBS

-

Trypsin-EDTA

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Resuspend the cell pellet in 1 mL of PBS and fix by adding 4 mL of ice-cold 70% ethanol dropwise while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend the pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for p21 and c-Myc

Objective: To determine the effect of this compound on the protein expression levels of p21 and c-Myc.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p21, anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating the in vitro and in vivo effects of this compound.

Conclusion

This compound is a potent and selective inhibitor of HDAC1 and HDAC2 with demonstrated in vitro efficacy against various cancer cell lines. Its mechanism of action involves the induction of G1 cell cycle arrest and apoptosis through the modulation of key regulatory proteins such as p21 and c-Myc. While further studies are required to fully elucidate its in vivo efficacy and pharmacokinetic profile, the available data suggest that this compound holds promise as a valuable research tool and a potential therapeutic candidate for the treatment of cancers characterized by HDAC1/2 dysregulation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the biological and therapeutic potential of this compound.

References

- 1. A comprehensive luminal breast cancer patient-derived xenografts (PDX) library to capture tumor heterogeneity and explore the mechanisms of resistance to CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02130D [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

BRD2492: A Technical Guide to its Selectivity Profile Against HDAC Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of BRD2492, a potent inhibitor of histone deacetylases (HDACs). The document details its inhibitory activity against various HDAC isoforms, outlines the experimental methodologies used for these determinations, and presents a generalized workflow for screening HDAC inhibitors.

Quantitative Selectivity Profile

This compound has demonstrated potent and selective inhibition of Class I HDACs, particularly HDAC1 and HDAC2. Its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), reveals a significant preference for these isoforms over others, such as HDAC3 and HDAC6.[1] This selectivity is a critical attribute for a chemical probe and a potential therapeutic agent, as it can lead to more targeted biological effects and potentially reduced off-target toxicities.

The quantitative data for this compound's inhibitory activity is summarized in the table below.

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 13.2 |

| HDAC2 | 77.2 |

| HDAC3 | 8908 |

| HDAC6 | >1000 |

Table 1: IC50 values of this compound against various HDAC isoforms.[1]

As the data indicates, this compound exhibits over 100-fold selectivity for HDAC1 and HDAC2 when compared to HDAC3 and HDAC6.[1]

Experimental Protocols

The determination of the IC50 values for this compound against different HDAC isoforms is typically achieved through in vitro biochemical assays. While the specific protocol for this compound is not publicly detailed, the following represents a generalized methodology commonly employed for assessing the potency and selectivity of HDAC inhibitors.

General Protocol for Fluorogenic HDAC Activity Assay

This protocol outlines a common method for measuring HDAC activity and inhibition using a fluorogenic substrate.

Materials:

-

Recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound (or other test inhibitor) dissolved in DMSO

-

Developer solution (e.g., Trypsin in a suitable buffer)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to avoid interference.

-

Enzyme Preparation: Dilute the recombinant HDAC enzymes to their optimal concentration in cold assay buffer.

-

Reaction Setup: In the wells of a 96-well black microplate, add the following components in order:

-

Assay Buffer

-

Diluted this compound or vehicle control (DMSO)

-

Diluted HDAC enzyme

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at the same controlled temperature for a set time (e.g., 30-60 minutes).

-

Developing: Stop the reaction and develop the signal by adding the developer solution to each well. The developer, typically a protease like trypsin, cleaves the deacetylated substrate, releasing the fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC).

-

Fluorescence Measurement: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for complete development. Measure the fluorescence using a fluorometric plate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 350-380 nm, Em: 440-460 nm for AMC).

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the screening and identification of selective HDAC inhibitors, a process that would have been employed in the characterization of this compound.

Caption: A generalized workflow for the discovery and characterization of selective HDAC inhibitors.

This guide provides a concise yet comprehensive technical overview of the selectivity profile of this compound. The presented data and methodologies are essential for researchers and professionals working in the fields of epigenetics, drug discovery, and oncology.

References

An In-depth Technical Guide on the Early-Stage Research of BRD2492 in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD2492 has emerged as a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2. This technical guide provides a comprehensive overview of the early-stage, preclinical research on this compound, with a focus on its potential as an anti-cancer agent. This document details the mechanism of action, quantitative inhibitory and cytotoxic effects, and the putative signaling pathways affected by this compound. Furthermore, it outlines detailed experimental protocols for the evaluation of this compound and similar compounds, and includes visualizations of key cellular processes and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for histone deacetylase 1 (HDAC1) and histone deacetylase 2 (HDAC2).[1] These enzymes are critical epigenetic regulators that remove acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes. In various cancers, the overexpression of HDAC1 and HDAC2 is associated with uncontrolled cell proliferation and survival. By selectively inhibiting these enzymes, this compound offers a targeted approach to reactivate tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

The inhibitory activity of this compound against HDAC isoforms and its cytotoxic effects on breast cancer cell lines have been quantified in preclinical studies.[1] The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Selectivity |

| HDAC1 | 13.2 | >100-fold vs. HDAC3 & HDAC6 |

| HDAC2 | 77.2 | >100-fold vs. HDAC3 & HDAC6 |

Data sourced from MedchemExpress, citing Schäker-Hübner et al., 2022.[1][2]

Table 2: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines

| Cell Line | Cancer Subtype | IC50 (µM) |

| T-47D | Estrogen Receptor-Positive | 1.01 |

| MCF-7 | Estrogen Receptor-Positive | 11.13 |

Data sourced from MedchemExpress, citing Schäker-Hübner et al., 2022.[1][2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the selective inhibition of HDAC1 and HDAC2. This inhibition leads to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. Key downstream effects include cell cycle arrest and the induction of apoptosis.

Cell Cycle Arrest

Inhibition of HDAC1 and HDAC2 by this compound is proposed to upregulate the expression of cyclin-dependent kinase inhibitors such as p21Waf1/Cip1 and p19INK4d.[3][4] These proteins play a crucial role in halting the cell cycle at the G1/S and G2/M checkpoints, thereby preventing cancer cell proliferation.

Induction of Apoptosis

Selective inhibition of HDAC1 and HDAC2 can also trigger the intrinsic apoptotic pathway. This is potentially mediated by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins.[5] The altered balance between these proteins leads to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound. These protocols are based on standard laboratory procedures for HDAC inhibitor assessment.

In Vitro HDAC Enzyme Activity Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against purified HDAC enzymes.[6][7]

Materials:

-

Purified recombinant human HDAC1 and HDAC2 enzymes

-

HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)

-

This compound stock solution in DMSO

-

Black 96-well microplates

-

Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of this compound in HDAC assay buffer.

-

In a 96-well plate, add the diluted this compound solutions. Include wells for a no-inhibitor control and a no-enzyme control.

-

Add the purified HDAC enzyme to each well (except the no-enzyme control).

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution to each well.

-

Incubate at 37°C for 15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT/WST-8)

This protocol outlines a colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines.[8][9]

Materials:

-

Breast cancer cell lines (e.g., T-47D, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Sterile 96-well cell culture plates

-

Absorbance microplate reader

Procedure:

-

Seed the breast cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Add the MTT or WST-8 reagent to each well and incubate for 2-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8).

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The early-stage research on this compound indicates that it is a potent and selective inhibitor of HDAC1 and HDAC2 with promising anti-proliferative activity in breast cancer cell lines. Its mechanism of action, centered on the reactivation of tumor suppressor genes leading to cell cycle arrest and apoptosis, provides a strong rationale for its further development.

Future research should focus on:

-

Expanding the evaluation of this compound to a broader range of cancer cell lines and patient-derived xenograft models.

-

Conducting in-depth mechanistic studies to fully elucidate the downstream signaling pathways affected by this compound.

-

Investigating the potential for synergistic effects when combined with other anti-cancer agents.

-

Performing pharmacokinetic and pharmacodynamic studies to assess its drug-like properties in vivo.

This technical guide serves as a foundational resource for scientists and researchers interested in the continued investigation and potential clinical translation of this compound and other selective HDAC1/2 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological or transcriptional inhibition of both HDAC1 and 2 leads to cell cycle blockage and apoptosis via p21Waf1/Cip1 and p19INK4d upregulation in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological or transcriptional inhibition of both HDAC1 and 2 leads to cell cycle blockage and apoptosis via p21Waf1/Cip1 and p19INK4d upregulation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.bio-techne.com [resources.bio-techne.com]

- 8. benchchem.com [benchchem.com]

- 9. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]

BRD2492: A Potent and Selective Chemical Probe for HDAC1 and HDAC2

An In-depth Technical Guide for Researchers and Drug Development Professionals

BRD2492 is a highly potent and selective small molecule inhibitor of histone deacetylase 1 (HDAC1) and histone deacetylase 2 (HDAC2). Its selectivity and well-characterized biochemical and cellular activity make it an invaluable chemical probe for elucidating the specific biological functions of these two closely related enzymes. This guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity profile, and detailed protocols for its use in key experimental assays.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory and anti-proliferative activity of this compound.

Table 1: In Vitro Biochemical Inhibitory Activity of this compound

| Target | IC50 (nM) |

| HDAC1 | 13.2[1] |

| HDAC2 | 77.2[1] |

Table 2: Selectivity Profile of this compound

| Target | Selectivity Fold (over HDAC1/2) |

| HDAC3 | >100-fold[1] |

| HDAC6 | >100-fold[1] |

Table 3: Cellular Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| T-47D | Breast Cancer | 1.01[1] |

| MCF-7 | Breast Cancer | 11.13[1] |

Mechanism of Action

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. This compound exerts its biological effects by binding to the active site of HDAC1 and HDAC2, preventing them from deacetylating their substrates. The resulting histone hyperacetylation leads to a more open chromatin state, which in turn can activate the transcription of certain genes, including those involved in cell cycle arrest and apoptosis, thereby inhibiting cancer cell growth.

Caption: Mechanism of this compound action in the cell nucleus.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are foundational for assessing its efficacy and mechanism of action.

Biochemical HDAC Inhibition Assay

This protocol outlines a standard in vitro assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified HDAC enzymes.

1. Reagents and Materials:

-

Purified recombinant human HDAC1 or HDAC2 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)

-

This compound stock solution (in DMSO)

-

384-well black microplates

-

Plate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)

2. Procedure:

-

Prepare serial dilutions of this compound in HDAC assay buffer. A typical starting concentration range would be from 100 µM down to 1 pM. Include a DMSO-only control.

-

Add 5 µL of the diluted this compound or DMSO control to the wells of the 384-well plate.

-

Add 10 µL of diluted HDAC1 or HDAC2 enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding 25 µL of developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorescent AMC group.

-

Incubate at 37°C for 15 minutes.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cell lines, such as T-47D or MCF-7.

1. Reagents and Materials:

-

T-47D or MCF-7 breast cancer cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (in DMSO)

-

96-well clear-bottom cell culture plates

-

Cell proliferation assay kit (e.g., BrdU or MTS-based)

-

Incubator (37°C, 5% CO2)

-

Microplate reader

2. Procedure:

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

-

Allow the cells to adhere by incubating overnight at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or a DMSO vehicle control.

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Assess cell viability according to the manufacturer's protocol for the chosen cell proliferation assay kit. For a BrdU assay, this involves a labeling period with BrdU, followed by fixation, denaturation, and detection with an antibody-HRP conjugate and a chemiluminescent substrate.[2]

-

Measure the signal (absorbance or luminescence) using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control and determine the IC50 value by plotting a dose-response curve.

Caption: Experimental workflow for a cellular proliferation assay.

References

An In-depth Technical Guide on the Biological Function of HDAC1/2 and the Selective Inhibitor BRD2492

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylases 1 and 2 (HDAC1 and HDAC2) are critical epigenetic regulators that play a central role in the control of gene expression, cell cycle progression, and DNA damage repair. Their dysregulation is frequently implicated in various human diseases, most notably cancer. This technical guide provides a comprehensive overview of the biological functions of HDAC1 and HDAC2, their interplay with the bromodomain-containing protein 4 (BRD4), and the pharmacological profile of BRD2492, a potent and selective dual inhibitor of HDAC1 and HDAC2. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts in this area.

Core Biological Functions of HDAC1 and HDAC2

HDAC1 and HDAC2 are class I histone deacetylases that are highly homologous and often functionally redundant. They are the catalytic subunits of several major co-repressor complexes, including Sin3, NuRD (Nucleosome Remodeling and Deacetylation), and CoREST (Co-repressor for RE1-silencing transcription factor), which are recruited to specific genomic loci by transcription factors.[1][2] Their primary function is to remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure and transcriptional repression.[3][4] However, emerging evidence reveals that HDAC1 and HDAC2 can also be associated with actively transcribed genes, suggesting a more complex role in gene regulation.[2][5]

Key biological processes regulated by HDAC1 and HDAC2 include:

-

Gene Expression: By deacetylating histones, HDAC1/2 contribute to the silencing of tumor suppressor genes and other genes involved in differentiation and apoptosis.[6][7] Paradoxically, they can also be found at active transcription sites, suggesting a role in fine-tuning gene expression levels.[2][5]

-

Cell Cycle Progression: HDAC1 and HDAC2 are essential for cell cycle progression, particularly the G1/S transition. They achieve this by repressing the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[8][9] Loss of HDAC1/2 function leads to cell cycle arrest.[8][10][11]

-

DNA Damage Response (DDR): HDAC1 and HDAC2 are rapidly recruited to sites of DNA double-strand breaks (DSBs) where they promote DNA repair, particularly through the non-homologous end-joining (NHEJ) pathway.[12][13] They are required for the deacetylation of histone H3 at lysine 56 (H3K56ac), a crucial step in the DDR.[12][13] Inhibition of HDAC1/2 sensitizes cells to DNA damaging agents.[12][14]

-

Development: HDAC1 is essential for embryonic development, and its deletion is lethal in mice. HDAC1 and HDAC2 have both redundant and specific roles in the development of various tissues, including the heart, skin, and brain.[1]

The Interplay between HDAC1/2 and BRD4

Bromodomain-containing protein 4 (BRD4) is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that acts as an epigenetic "reader." It recognizes and binds to acetylated lysine residues on histones and transcription factors through its two bromodomains (BD1 and BD2).[3][5][15] BRD4 is a key regulator of transcription, particularly of genes involved in cell proliferation and cancer, such as MYC.[15][16]

A functional interplay exists between HDAC1/2 and BRD4 in regulating gene expression:

-

HDACs Modulate BRD4 Availability: HDAC activity is required to maintain a pool of available BRD4 that can be recruited to gene promoters.[12][17] Inhibition of HDACs leads to global histone hyperacetylation, which can cause the sequestration of BRD4 across the chromatin, reducing its availability at specific gene promoters.[12][17]

-

Co-localization at Super-Enhancers: In certain cancers, such as chronic lymphocytic leukemia, HDAC1 and BRD4 are co-recruited to super-enhancers, which are clusters of enhancers that drive the expression of key oncogenes.[1]

-

Synergistic Effects of Inhibition: The combined inhibition of HDACs and BRD4 has shown synergistic anti-cancer effects in various preclinical models.[18] This is because HDAC inhibitors can increase histone acetylation, making cancer cells more dependent on BRD4 for survival, thus sensitizing them to BRD4 inhibitors.

This compound: A Selective HDAC1/2 Inhibitor

This compound is a potent and selective small molecule inhibitor of HDAC1 and HDAC2.[17][19] Its selectivity for HDAC1/2 over other HDAC isoforms, such as HDAC3 and HDAC6, makes it a valuable tool for dissecting the specific functions of these two enzymes and a potential therapeutic agent with a more favorable side-effect profile compared to pan-HDAC inhibitors.[17][19]

Quantitative Data for this compound

| Target | Assay | IC50 | Cell Line | Growth Inhibition IC50 | Reference |

| HDAC1 | Biochemical Assay | 13.2 nM | - | - | [17][19] |

| HDAC2 | Biochemical Assay | 77.2 nM | - | - | [17][19] |

| - | Cell-based Assay | - | T-47D (Breast Cancer) | 1.01 µM | [17][19] |

| - | Cell-based Assay | - | MCF-7 (Breast Cancer) | 11.13 µM | [17][19] |

Signaling Pathways

HDAC1/2 in Transcriptional Repression

Caption: HDAC1/2 are recruited by transcription factors to repress gene expression.

Interplay of HDAC1/2 and BRD4 in Gene Activation

Caption: HDAC1/2 activity maintains a pool of BRD4 available for gene activation.

Effect of this compound on Cancer Cell Signaling

Caption: this compound inhibits HDAC1/2, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for HDAC1

This protocol is for the immunoprecipitation of HDAC1-bound chromatin fragments for subsequent sequencing analysis.

Workflow:

Caption: A generalized workflow for a HDAC1 ChIP-seq experiment.

Methodology:

-

Cell Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the cleared chromatin with an anti-HDAC1 antibody overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

HDAC Activity Assay

This fluorometric assay measures the enzymatic activity of HDACs in cell extracts or purified enzyme preparations.

Methodology:

-

Sample Preparation: Prepare nuclear or whole-cell extracts from cultured cells.

-

Reaction Setup: In a 96-well plate, add the cell extract or purified HDAC enzyme to a buffer containing a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Development: Add a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (e.g., Trichostatin A) to stop the HDAC reaction and cleave the deacetylated substrate, releasing a fluorescent molecule.

-

Measurement: Measure the fluorescence intensity using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm). The fluorescence signal is directly proportional to the HDAC activity.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on cancer cell proliferation and viability.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot for Histone Acetylation

This protocol is for the detection of changes in global histone acetylation levels upon treatment with this compound.

Methodology:

-

Histone Extraction: Treat cells with this compound. Lyse the cells and perform acid extraction to isolate histone proteins.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

SDS-PAGE: Separate the histone proteins by size on a 15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. A total histone antibody (e.g., anti-Histone H3) should be used as a loading control.

Conclusion

HDAC1 and HDAC2 are pivotal epigenetic regulators with profound implications for cancer biology. Their intricate interplay with other epigenetic modulators like BRD4 presents a complex regulatory network that can be therapeutically targeted. The selective HDAC1/2 inhibitor, this compound, serves as a powerful chemical probe to further elucidate the specific roles of these enzymes and holds promise as a potential anti-cancer agent. The detailed methodologies and pathway diagrams provided in this guide are intended to empower researchers to advance our understanding of HDAC biology and accelerate the development of novel epigenetic therapies.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. The HDAC inhibitor depsipeptide transactivates the p53/p21 pathway by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Reduced chromatin binding of MYC is a key effect of HDAC inhibition in MYC amplified medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective inhibition of histone deacetylase 2 induces p53-dependent survivin downregulation through MDM2 proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. medchemexpress.com [medchemexpress.com]

BRD2492 Target Engagement: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD2492 is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, enzymes that play a critical role in the epigenetic regulation of gene expression.[1] Understanding the direct interaction of this compound with its intended targets within a cellular context is paramount for elucidating its mechanism of action and advancing its therapeutic development. This technical guide provides an in-depth overview of the principles and methodologies for assessing the target engagement of this compound. While specific target engagement studies for this compound are not yet extensively published, this document outlines the established experimental frameworks used for analogous HDAC inhibitors.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized against various HDAC enzymes and cancer cell lines. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| Target | IC50 (nM) | Selectivity |

| HDAC1 | 13.2 | >100-fold vs. HDAC3/6 |

| HDAC2 | 77.2 | >100-fold vs. HDAC3/6 |

| HDAC3 | >10,000 | - |

| HDAC6 | >10,000 | - |

Data sourced from MedchemExpress.[1]

Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines

| Cell Line | IC50 (µM) |

| T-47D | 1.01 |

| MCF-7 | 11.13 |

Data sourced from MedchemExpress.[1]

Core Target Engagement Methodologies

Validating that a molecule like this compound reaches and binds to its intracellular targets (HDAC1 and HDAC2) is a critical step in drug discovery. The following are state-of-the-art techniques to measure target engagement.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a cellular environment. It is based on the principle that a protein's thermal stability is altered upon ligand binding.

This protocol is a generalized procedure adaptable for assessing this compound engagement with HDAC1/2.

-

Cell Culture: Culture a relevant cell line (e.g., a cancer cell line expressing HDAC1 and HDAC2) to 70-80% confluency.

-

Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

-

Cell Harvesting:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Scrape cells into PBS containing protease and phosphatase inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

-

Heat Shock:

-

Heat the cell aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.

-

Cool the samples at room temperature for 3 minutes.

-

-

Cell Lysis:

-

Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

-

-

Separation of Soluble and Precipitated Proteins:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

-

Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the levels of soluble HDAC1 and HDAC2 by Western blotting or other quantitative protein analysis methods.

-

A successful target engagement will result in a higher abundance of soluble HDAC1/2 at elevated temperatures in the this compound-treated samples compared to the vehicle control.

Affinity Chromatography-Mass Spectrometry

Affinity chromatography can be used to identify the direct binding partners of this compound from a complex cellular lysate. This involves immobilizing a derivative of this compound onto a solid support.

-

Immobilization of this compound: Synthesize a derivative of this compound with a linker suitable for covalent attachment to a chromatography resin (e.g., NHS-activated sepharose beads).

-

Preparation of Cell Lysate:

-

Harvest cells and prepare a total cell lysate under non-denaturing conditions.

-

Pre-clear the lysate by passing it through a column with unconjugated beads to remove proteins that non-specifically bind to the matrix.

-

-

Affinity Purification:

-

Incubate the pre-cleared lysate with the this compound-conjugated beads to allow for binding.

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

-

Elution:

-

Elute the bound proteins using a competitive ligand (e.g., a high concentration of free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).

-

-

Identification by Mass Spectrometry:

-

Resolve the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

-

Excise the protein bands of interest and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Signaling Pathway of this compound

As a selective inhibitor of HDAC1 and HDAC2, this compound is expected to modulate gene expression by increasing the acetylation of histones and other proteins. This leads to a more open chromatin structure and can activate the transcription of genes, including those involved in cell cycle regulation. One observed effect of this compound is the induction of G1 arrest in Diffuse Large B-cell Lymphoma cells.[2]

The proposed signaling pathway is as follows:

-

This compound enters the cell and binds to the active sites of HDAC1 and HDAC2.

-

The inhibition of HDAC1/2 leads to an accumulation of acetylated histones (e.g., on lysine (B10760008) residues of H3 and H4).

-

Increased histone acetylation alters chromatin structure, making it more accessible to transcription factors.

-

This results in the altered expression of genes that regulate the cell cycle, potentially upregulating cell cycle inhibitors (e.g., p21) and downregulating cyclins and cyclin-dependent kinases (CDKs) that promote G1/S transition.

-

The net effect is an arrest of the cell cycle at the G1 phase.

References

Methodological & Application

BRD2492: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD2492 is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2). By inhibiting these enzymes, this compound induces histone hyperacetylation, leading to chromatin relaxation and altered gene expression. This modulation of gene transcription ultimately results in cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including methodologies for assessing cell viability, analyzing histone acetylation levels, and measuring changes in gene expression.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Cell Line/Target | Reference |

| IC50 (HDAC1) | 13.2 nM | Recombinant Human HDAC1 | [1] |

| IC50 (HDAC2) | 77.2 nM | Recombinant Human HDAC2 | [1] |

| IC50 (Cell Growth) | 1.01 µM | T-47D (Breast Cancer) | [1] |

| IC50 (Cell Growth) | 11.13 µM | MCF-7 (Breast Cancer) | [1] |

Signaling Pathway

This compound exerts its cellular effects by inhibiting the enzymatic activity of HDAC1 and HDAC2. These enzymes are key components of several large transcriptional co-repressor complexes, including Sin3, NuRD, and CoREST.[2][3] Normally, these complexes are recruited to specific gene promoters by transcription factors, where HDAC1 and HDAC2 remove acetyl groups from histone tails. This deacetylation leads to a more condensed chromatin structure, thereby repressing the transcription of target genes.

By inhibiting HDAC1 and HDAC2, this compound prevents the removal of acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation). This results in a more open chromatin structure, making the DNA more accessible to transcription factors and leading to the expression of previously silenced genes. A key target gene that is consistently upregulated following HDAC inhibitor treatment is CDKN1A, which encodes the p21 protein.[4][5] p21 is a potent cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest at the G1 phase. The sustained cell cycle arrest can ultimately trigger the intrinsic apoptotic pathway.

Experimental Protocols

Cell Viability Assay

This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

This compound

-

Cell line of interest (e.g., T-47D, MCF-7)

-

Complete cell culture medium

-

96-well clear-bottom black plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of this compound in complete medium.

-

Remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for 48-72 hours.

-

-

Cell Viability Measurement:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control.

-

Plot the normalized values against the log of the this compound concentration to determine the IC50 value.

-

Western Blot for Histone Acetylation

This protocol allows for the detection of changes in global histone acetylation following treatment with this compound.

Materials:

-

This compound

-

Cell line of interest

-

6-well plates

-

Ice-cold PBS with 5 mM Sodium Butyrate

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (15%)

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and treat with this compound (e.g., at IC50 concentration) for 24 hours.

-

Wash cells with ice-cold PBS containing sodium butyrate.

-

Lyse cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Prepare protein samples with Laemmli buffer and boil for 5 minutes.

-

Load equal amounts of protein onto a 15% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply ECL detection reagent and visualize bands using a chemiluminescence imaging system.

-

Normalize the acetyl-histone signal to the total histone signal.

-

Gene Expression Analysis (RNA-Seq)

This protocol outlines the steps for analyzing changes in gene expression following this compound treatment using RNA sequencing.

Materials:

-

This compound

-

Cell line of interest

-

6-well plates

-

TRIzol reagent or RNA extraction kit

-

RNase-free water

-

Spectrophotometer (e.g., NanoDrop)

-

Bioanalyzer

-

RNA-Seq library preparation kit

-

Next-generation sequencer

Procedure:

-

Cell Treatment and RNA Extraction:

-

Seed cells in 6-well plates and treat with this compound for a desired time period (e.g., 24 hours).

-

Harvest cells and extract total RNA using TRIzol or a commercial kit.

-

-

RNA Quality Control:

-

Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

Assess RNA integrity (RIN value) using a bioanalyzer. A RIN of ≥ 8 is recommended.

-

-

Library Preparation and Sequencing:

-

Prepare RNA-Seq libraries from the extracted RNA according to the manufacturer's protocol.

-

Perform high-throughput sequencing on a next-generation sequencing platform.

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align reads to a reference genome.

-

Quantify gene expression levels.

-

Identify differentially expressed genes between this compound-treated and control samples.

-

Perform pathway and gene ontology analysis to identify biological processes affected by this compound.

-

References

Application Notes and Protocols for Western Blot Analysis of BRD2492

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD2492 is a potent and selective small molecule inhibitor of histone deacetylase 1 (HDAC1) and HDAC2.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. The dysregulation of HDAC activity has been implicated in the pathogenesis of numerous diseases, including cancer. This compound exhibits significant selectivity for HDAC1 and HDAC2 over other HDAC isoforms, making it a valuable tool for studying the specific roles of these enzymes in cellular processes and a potential therapeutic agent.[1]

This document provides detailed application notes and protocols for utilizing this compound in a Western blot assay to assess its effects on target proteins and downstream signaling pathways. The primary application of this compound in a Western blot context is to verify its intended biological activity by measuring the increase in acetylation of HDAC1 and HDAC2 substrates, most notably histones.

Data Presentation

The following tables summarize the in vitro enzymatic and cellular activities of this compound. This data is essential for determining the appropriate concentration range for treating cells in a Western blot experiment.

Table 1: In Vitro Enzymatic Activity of this compound

| Target | IC50 (nM) |

| HDAC1 | 13.2[1] |

| HDAC2 | 77.2[1] |